2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular structure. According to standardized chemical databases, the preferred IUPAC name is 2-(4-fluorophenyl)benzotriazol-5-amine. This nomenclature reflects the substitution pattern where a 4-fluorophenyl group is attached to the 2-position of the benzotriazole ring system, with an amino group located at the 5-position of the benzotriazole moiety.
The molecular formula C₁₂H₉FN₄ indicates the presence of twelve carbon atoms, nine hydrogen atoms, one fluorine atom, and four nitrogen atoms. This composition yields a molecular weight of 228.22 grams per mole, as calculated through computational chemistry methods. The compound exhibits several alternative nomenclature forms and synonyms, including this compound and 2-(4-fluorophenyl)-2H-benzo[d]triazol-5-amine, which represent different systematic approaches to naming the same molecular structure.
The Chemical Abstracts Service registry number 293737-98-1 provides a unique identifier for this compound in chemical databases. Additional molecular identifiers include the International Chemical Identifier string InChI=1S/C12H9FN4/c13-8-1-4-10(5-2-8)17-15-11-6-3-9(14)7-12(11)16-17/h1-7H,14H2 and the simplified molecular-input line-entry system notation C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)N)F. These standardized representations enable precise identification and computational analysis of the compound across different chemical information systems.
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₂H₉FN₄ | Computational Analysis |
| Molecular Weight | 228.22 g/mol | PubChem Database |
| IUPAC Name | 2-(4-fluorophenyl)benzotriazol-5-amine | Lexichem TK 2.7.0 |
| CAS Registry Number | 293737-98-1 | Chemical Abstracts Service |
| InChI Key | YJHJTROQFRJDDB-UHFFFAOYSA-N | InChI Algorithm |
Crystallographic Studies and X-ray Diffraction Data
While specific crystallographic data for this compound is limited in the available literature, related benzotriazole derivatives provide important insights into the expected structural characteristics. Crystallographic analysis of similar compounds reveals that benzotriazole-based molecules typically exhibit planar ring systems with specific geometric parameters that influence their chemical properties.
The crystal structure analysis of related benzotriazole derivatives demonstrates that these compounds often crystallize in specific space groups with characteristic unit cell parameters. For instance, studies on benzotriazole analogs show that the heterocyclic core maintains planarity, which is crucial for electronic conjugation and molecular interactions. The presence of the fluorine substituent on the phenyl ring is expected to influence the crystal packing through halogen bonding interactions and dipole-dipole forces.
Computational modeling suggests that the dihedral angle between the benzotriazole core and the fluorophenyl substituent plays a critical role in determining the overall molecular conformation. X-ray diffraction studies of structurally related compounds indicate that this angle typically ranges between 45 and 60 degrees, depending on crystal packing forces and intermolecular interactions. The amino group at the 5-position of the benzotriazole ring contributes to hydrogen bonding networks that stabilize the crystal structure.
The fluorine atom's electronegativity and small size create specific steric and electronic effects that influence both intramolecular and intermolecular interactions. These effects are manifested in the crystal lattice through distinctive packing arrangements and bond distances that differ from non-fluorinated analogs. The comprehensive understanding of these crystallographic features requires dedicated single-crystal X-ray diffraction studies to determine precise structural parameters for this specific compound.
Tautomeric Forms and Resonance Stabilization
Benzotriazole derivatives, including this compound, exhibit complex tautomeric equilibria that significantly influence their chemical behavior and properties. The fundamental tautomeric equilibrium in benzotriazole systems involves the interchange between 1H-benzotriazole and 2H-benzotriazole forms. This tautomerism has been extensively studied using both experimental and computational approaches, revealing the intricate factors that determine the relative stability of different tautomeric forms.
Computational studies employing various theoretical methods have investigated the relative energies of benzotriazole tautomers. Hartree-Fock calculations consistently show that the 1H-tautomer is more stable than the 2H-form, with energy differences ranging from 2.0 to 2.5 kilocalories per mole. However, when electron correlation effects are included through second-order Møller-Plesset perturbation theory, the energy ordering can reverse, with the 2H-tautomer becoming more stable by approximately 2.4 kilocalories per mole. Density functional theory calculations using the B3LYP functional predict very similar energies for both tautomers, with differences typically less than 0.5 kilocalories per mole.
The inclusion of zero-point energy corrections significantly affects the tautomeric equilibrium. For example, Hartree-Fock calculations with zero-point energy correction show the 1H-tautomer to be 2.74 kilocalories per mole more stable than the 2H-form. These computational findings highlight the sensitivity of tautomeric preferences to the level of theory employed and the importance of including vibrational effects in accurate predictions.
The electronic structure analysis reveals that both tautomeric forms participate in extensive resonance stabilization within the benzotriazole framework. The 2H-benzotriazole form appears to benefit more from ring conjugation effects, while the 1H-form experiences some destabilization due to electronic factors. The substituent effects, particularly the presence of the fluorophenyl group and the amino substituent, further modulate the tautomeric equilibrium through electronic and steric interactions.
Experimental studies using nuclear magnetic resonance spectroscopy and infrared-ultraviolet spectroscopy have confirmed the existence of tautomeric mixtures in solution. The dynamic nature of this equilibrium means that the compound exists as a rapidly interconverting mixture of tautomeric forms under normal conditions. This tautomeric behavior has important implications for the compound's reactivity patterns, spectroscopic properties, and potential biological activities, as different tautomers may exhibit distinct chemical and physical properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)benzotriazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-8-1-4-10(5-2-8)17-15-11-6-3-9(14)7-12(11)16-17/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHJTROQFRJDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352215 | |
| Record name | 2-(4-Fluorophenyl)-2H-benzotriazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
293737-98-1 | |
| Record name | 2-(4-Fluorophenyl)-2H-benzotriazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Diazotization and Coupling
This method involves the diazotization of an appropriate aniline derivative followed by coupling with a benzotriazole derivative.
- Diazotization : A solution of 4-fluoroaniline is treated with sodium nitrite in an acidic medium (usually hydrochloric acid) at low temperatures (around -5°C) to form the diazonium salt.
Coupling Reaction : The diazonium salt is then coupled with a suitable benzotriazole derivative under basic conditions, typically using sodium hydroxide or potassium carbonate.
Isolation : The product is precipitated out, filtered, and purified through recrystallization from ethanol or water.
Method 2: Reduction of Nitro Compounds
Another approach involves the reduction of nitro compounds to amines, followed by subsequent reactions to form the desired benzotriazole structure.
- Reduction : Start with 4-fluoro-2-nitroaniline, which is reduced using hydrazine hydrate or zinc dust in acidic conditions to yield the corresponding amine.
Formation of Benzotriazole : The amine is then reacted with benzoyl chloride or similar compounds to form the benzotriazole ring.
Final Product Isolation : The final compound is isolated through filtration and recrystallization.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of the two preparation methods discussed:
| Method | Key Steps | Typical Yield | Reaction Time |
|---|---|---|---|
| Diazotization and Coupling | Diazotization of aniline + Coupling with benzotriazole | 60%-80% | Several hours |
| Reduction of Nitro Compounds | Reduction of nitro compound + Benzotriazole formation | 50%-70% | Several hours |
Research Findings
Research has shown that the stability and reactivity of this compound can be significantly influenced by the electronic properties imparted by the fluorine substituent on the phenyl ring. The presence of fluorine enhances photostability, making these compounds suitable for applications in UV protection formulations.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group at the 5-position of the benzotriazole ring undergoes alkylation and acylation under standard conditions.
Mechanistic Notes :
-
Alkylation proceeds via nucleophilic substitution (SN2) at the amine group.
-
Acylation involves activation of the carbonyl group followed by nucleophilic attack.
Condensation Reactions
The amine group participates in condensation with carbonyl compounds to form Schiff bases.
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 6h | N-(Benzylidene)-benzotriazole derivative | Ligand synthesis |
| 4-Nitrobenzaldehyde | AcOH catalysis, 80°C | Nitro-substituted Schiff base | Catalytic intermediates |
Key Findings :
-
Electron-withdrawing substituents on aldehydes accelerate reaction rates .
-
Products show enhanced thermal stability compared to non-condensed analogs.
Electrophilic Aromatic Substitution
The fluorophenyl moiety directs electrophilic substitution at the para position relative to fluorine.
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2h | 4-Fluoro-2-nitrobenzotriazol-5-amine | >90% para |
| Cl₂ (cat. FeCl₃) | DCM, 25°C | 4-Fluoro-3-chlorobenzotriazol-5-amine | Ortho/para mix |
Mechanistic Insights :
-
Fluorine’s strong electron-withdrawing effect deactivates the ring but directs substitution para to itself .
-
Steric hindrance from the benzotriazole ring limits meta substitution.
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis via intramolecular cyclization.
Example Reaction :
-
Reagents : POCl₃, DMF (Vilsmeier-Haack conditions)
-
Product : 5-Amino-2-(4-fluorophenyl)benzotriazolo[1,5-a]pyrimidine
-
Yield : 68%
Significance :
Oxidation and Reduction
Controlled redox reactions modify the benzotriazole core.
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C | 5-Nitrosobenzotriazole derivative | Amine → Nitroso conversion |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 5-Aminobenzotriazole (defluorinated analog) | Defluorination observed |
Notable Observation :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings to form biaryl systems.
| Coupling Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 2-(4-Fluoro-4’-biphenyl)-benzotriazolamine |
| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl halides | N-Arylated derivatives |
Key Challenges :
-
Steric hindrance from the benzotriazole ring reduces coupling efficiency.
Photochemical Reactivity
UV irradiation induces ring-opening reactions:
Reaction Pathway :
-
Excitation : Benzotriazole absorbs UV light (λmax = 310 nm).
-
Ring Opening : Triazole ring cleaves to form a diazo intermediate.
Applications :
-
Used in photoresponsive materials and prodrug design.
Biological Interactions
While not a direct chemical reaction, the compound inhibits enzymes via:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine is C12H9FN4, with a molecular weight of approximately 228.23 g/mol. The structure consists of a benzotriazole core with a fluorinated phenyl group, which influences its reactivity and biological interactions.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of benzotriazole, including this compound, exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that benzotriazole derivatives can inhibit the growth of bacteria and fungi. Preliminary data suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : The compound's ability to interact with specific cellular targets may also position it as a candidate for cancer therapy. Research into similar compounds has indicated potential mechanisms involving apoptosis induction and inhibition of tumor growth .
The biological activity of this compound can be summarized as follows:
Industrial Applications
Beyond medicinal uses, this compound may have applications in industrial settings:
- Photostabilizers : Benzotriazoles are commonly used as UV stabilizers in plastics and coatings to prevent degradation from sunlight exposure.
- Corrosion Inhibitors : The compound's chemical structure may provide protective properties against corrosion in various materials, enhancing their longevity .
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
- Antimicrobial Efficacy Study : A comparative analysis demonstrated that this compound exhibited significant antibacterial activity against laboratory strains of bacteria, suggesting its potential as a lead compound for new antimicrobial agents .
- Cancer Cell Line Evaluation : Research on similar benzotriazole derivatives indicated promising results in inhibiting the growth of specific cancer cell lines, paving the way for further exploration into its therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine involves its interaction with specific molecular targets. The fluoro-phenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The benzotriazole ring can interact with nucleophilic sites on proteins and other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Core Structure
Methyl-Substituted Analogs
- 2-(4-Fluoro-Phenyl)-6-Methyl-2H-Benzotriazol-5-Yl-Amine (CAS: 436086-84-9) This analog introduces a methyl group at the 6-position of the benzotriazole ring. However, this compound is listed as discontinued, suggesting challenges in synthesis or stability .
2-(4-Methoxy-phenyl)-6-Methyl-2H-Benzotriazol-5-ylamine (CAS: 380560-51-0)
Replacing the fluorine with a methoxy group on the phenyl ring alters electronic properties. Methoxy is electron-donating, increasing electron density in the phenyl ring, which may reduce photostability compared to the fluorine-substituted parent compound. The methyl group on the benzotriazole further modifies steric effects .
Heterocyclic Core Modifications
4-(2-Fluoro-phenyl)-5-Methyl-2H-pyrazol-3-ylamine Hydrochloride (CAS: 1257878-84-4)
Replacing the benzotriazole core with a pyrazole ring reduces aromatic conjugation and alters nitrogen positioning. The pyrazole’s two adjacent nitrogens may enhance hydrogen-bonding capacity, but the lack of fused aromaticity decreases UV absorption efficiency compared to benzotriazoles .2-(4-Fluoro-phenyl)-1-Methyl-5-Nitro-1H-imidazole (CAS: 4204-99-3)
The imidazole core with a nitro group introduces strong electron-withdrawing effects, increasing electrophilicity. This contrasts with the benzotriazole’s amine group, which is electron-donating. Such differences make this compound more suited for prodrug applications or antimicrobial activity .
Pharmacological and Material Science Implications
Electronic and Lipophilic Effects
Fluorine vs. Methoxy Substitution
Fluorine’s electronegativity enhances the compound’s oxidative stability and lipophilicity, improving membrane permeability in drug candidates. Methoxy groups, while increasing solubility, may reduce metabolic stability due to demethylation pathways .Amine Group Reactivity
The 5-position amine in the target compound allows for functionalization (e.g., acylation, sulfonation), enabling tailored interactions in drug design. In contrast, nitro or methyl groups (as in analogs) limit such modifications .
UV Absorption and Photostability
Benzotriazoles are widely used as UV stabilizers. The fluorine-substituted phenyl ring in the target compound likely shifts the UV absorption spectrum compared to non-fluorinated analogs. Methyl or methoxy groups may reduce conjugation, slightly lowering UV efficacy .
Structural Comparison Table
Biological Activity
2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine is a compound of significant interest due to its potential biological activities. The structure consists of a benzotriazole core, which is known for its versatility in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 242.25 g/mol. The presence of the fluorine atom in the para position of the phenyl ring is expected to influence its biological interactions and pharmacological properties.
The mechanism of action for this compound involves its interaction with various biological macromolecules, particularly enzymes and receptors. The fluoro-substituent enhances binding affinity to specific targets, potentially leading to inhibition or modulation of their activity. The benzotriazole moiety can interact with nucleophilic sites on proteins, influencing their function and stability.
Antimicrobial Activity
Research indicates that compounds containing the benzotriazole structure exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound may inhibit bacterial growth, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Potential
The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The specific pathways affected by this compound are still under investigation but may involve alterations in enzyme activity related to cancer metabolism .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is growing evidence supporting the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzotriazole derivatives found that this compound exhibited significant activity against Staphylococcus aureus strains, including methicillin-resistant variants. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism behind its effectiveness .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-Fluoro-phenyl)-2H-benzotriazol-5-ylamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorophenyl groups are often introduced using Suzuki-Miyaura cross-coupling with a palladium catalyst, as demonstrated in analogous benzotriazole derivatives . Reaction conditions (e.g., temperature, solvent polarity) should be optimized using Design of Experiments (DoE) to maximize yield and purity. Characterization via -NMR and LC-MS is critical to confirm structural integrity and rule out regioisomers .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : -NMR is essential to confirm fluorine substitution patterns, while -NMR and -NMR resolve aromatic and amine protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation .
- Chromatography : Reverse-phase HPLC with UV detection (e.g., at 254 nm) monitors purity and stability under varying pH conditions .
Q. How can researchers assess the compound’s stability under storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS and track fluorine loss (indicative of defluorination) using -NMR. Store the compound in amber vials at -20°C under inert gas to minimize hydrolysis or photodegradation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data for benzotriazole derivatives?
- Methodological Answer :
- Case Example : If -NMR signals for aromatic protons overlap, use 2D-COSY or NOESY to assign coupling patterns.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution) by growing single crystals in a 1:1 chloroform/hexane mixture and analyzing via synchrotron radiation .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data .
Q. How can researchers study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Validate with Surface Plasmon Resonance (SPR) to measure binding affinity (K) .
- In Vitro Assays : Test inhibition of cytochrome P450 enzymes using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess metabolic stability .
Q. What advanced techniques are suitable for probing the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., DMSO vs. water) to study solvatochromism .
- Time-Resolved Spectroscopy : Use femtosecond laser pulses to track excited-state dynamics, particularly relevant for benzotriazole-based photosensitizers .
Q. How can researchers design SAR studies for fluorinated benzotriazole derivatives?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at the 4-fluoro position) and compare activity in enzyme inhibition assays.
- Data Analysis : Apply multivariate statistics (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
